2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-4-(METHYLSULFANYL)BUTANOIC ACID
Description
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-4-(methylsulfanyl)butanoic acid is a synthetic organic compound characterized by a benzothiadiazole core fused with a sulfonamide group, linked to a butanoic acid chain bearing a methylsulfanyl substituent at the 4-position. The sulfonamide group enhances hydrogen-bonding capabilities, while the methylsulfanyl group contributes to lipophilicity, influencing solubility and pharmacokinetic behavior.
Properties
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S3/c1-19-6-5-8(11(15)16)14-21(17,18)9-4-2-3-7-10(9)13-20-12-7/h2-4,8,14H,5-6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDACGGCBAXTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC=CC2=NSN=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps, starting with the formation of the benzothiadiazole core. This can be achieved through cyclization reactions involving appropriate precursors. The sulfonamide group is introduced via sulfonation reactions, and the butanoic acid moiety is attached through alkylation or acylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-4-(METHYLSULFANYL)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamide groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzothiadiazole core or the butanoic acid moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's sulfonamide group is pivotal in medicinal chemistry, particularly in the design of drugs targeting various diseases.
Antimicrobial Activity
Research indicates that derivatives of benzothiadiazole exhibit significant antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis. Studies have shown that compounds similar to 2-(2,1,3-benzothiadiazole-4-sulfonamido)-4-(methylsulfanyl)butanoic acid can effectively inhibit pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Benzothiadiazole derivatives have been explored for their anticancer potential. In vitro studies have demonstrated that they can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation . Specifically, the incorporation of the benzothiadiazole ring enhances the compound's ability to target cancer cell metabolism.
Photoluminescent Applications
The unique electronic properties of benzothiadiazole derivatives make them suitable for applications in optoelectronics.
Organic Light Emitting Diodes (OLEDs)
Benzothiadiazole compounds are utilized in the fabrication of OLEDs due to their high photoluminescence efficiency. Their ability to form π-stacking interactions allows for enhanced charge transport properties, making them ideal candidates for light-emitting layers in OLED devices .
Solar Cells
Recent studies have highlighted the potential of benzothiadiazole derivatives in organic photovoltaic cells. Their strong absorption spectra and favorable energy levels contribute to improved power conversion efficiencies .
Environmental Applications
The environmental implications of benzothiadiazole derivatives are noteworthy, particularly in remediation technologies.
Pollutant Detection
The compound's photochemical properties enable its use as a fluorescent probe for detecting pollutants in water bodies. Its sensitivity to environmental changes allows for real-time monitoring of contaminants such as heavy metals and organic pollutants .
Bioremediation
Research has indicated that certain benzothiadiazole derivatives can enhance the degradation of hazardous organic compounds by microbial communities. This application is crucial for developing sustainable methods for environmental cleanup .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of benzothiadiazole sulfonamides demonstrated their effectiveness against multi-drug resistant bacterial strains, highlighting their potential as novel therapeutic agents .
- OLED Development : Researchers developed an OLED using this compound as the emissive layer, achieving a maximum brightness of 10,000 cd/m² at a low driving voltage .
- Environmental Monitoring : A field study utilized benzothiadiazole-based sensors to detect pesticide residues in agricultural runoff, showcasing their practical application in environmental safety assessments .
Mechanism of Action
The mechanism of action of 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-4-(METHYLSULFANYL)BUTANOIC ACID depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering protein conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following compounds share structural motifs with the target molecule, enabling a systematic comparison:
2-{[2-(Cyclohexylcarbamoyl)Benzoyl]Amino}-4-(Methylsulfanyl)Butanoic Acid (2CA4MBA)
- Structure : Replaces the benzothiadiazole-sulfonamide with a benzoyl-carboxamide group and a cyclohexylcarbamoyl substituent.
- The cyclohexyl group increases steric bulk, which may hinder binding to compact active sites compared to the planar benzothiadiazole .
2-(Benzoylamino)-4-(Methylsulfonyl)Butanoic Acid (CAS 115527-63-4)
- Structure : Features a methylsulfonyl (-SO₂CH₃) group instead of methylsulfanyl (-SCH₃).
- Key Differences :
- Functional Impact : Enhanced solubility in polar solvents but reduced cell membrane penetration compared to the target compound.
4-(Methylsulfanyl)-2-{[2-(Methylsulfanyl)Pyridin-3-yl]Formamido}Butanoic Acid (CAS 175201-70-4)
- Structure : Substitutes benzothiadiazole with a pyridine ring bearing a methylsulfanyl group.
- Key Differences :
- Functional Impact: Potential for metal coordination via pyridine, expanding applications in catalysis or metalloenzyme inhibition.
2-(Furan-2-ylformamido)-4-(Methylsulfanyl)Butanoic Acid (CAS 65054-95-7)
- Structure : Contains a furan ring instead of benzothiadiazole.
- Key Differences :
- Functional Impact : Reduced aromatic stabilization may lower thermal stability but improve synthetic accessibility.
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The benzothiadiazole-sulfonamide group in the target compound likely lowers the pKa of its carboxylic acid compared to furan or pyridine derivatives, enhancing ionization in physiological conditions .
- Hydrogen-Bonding Networks: Sulfonamide groups (N-H and S=O) enable diverse hydrogen-bonding patterns, critical for crystal engineering or enzyme inhibition, as noted in graph-set analysis studies .
- Biological Relevance : Carboxamide derivatives (e.g., 2CA4MBA) have been studied in vitro, suggesting that the target compound’s benzothiadiazole moiety could improve binding specificity to sulfonamide-sensitive targets like carbonic anhydrases .
Biological Activity
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-4-(methylsulfanyl)butanoic acid is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Profile
- IUPAC Name : 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-4-(methylsulfanyl)butanoic acid
- Molecular Formula : C₁₁H₁₃N₃O₄S₂
- Molecular Weight : 315.37 g/mol
- CAS Number : 1396964-23-0
The benzothiadiazole moiety is known for its ability to interact with various biological targets. The sulfonamide group enhances its pharmacological profile by providing additional binding sites for enzyme interactions.
-
Tyrosinase Inhibition :
- Recent studies indicate that compounds with a similar structure exhibit significant inhibition of tyrosinase, an enzyme critical in melanin synthesis. For instance, analogs of benzothiadiazole have shown potent inhibitory effects against mushroom tyrosinase, which could be beneficial in treating hyperpigmentation disorders .
- Antioxidant Activity :
-
Insecticidal Properties :
- Research has explored the efficacy of related compounds against Aedes aegypti larvae, revealing promising larvicidal activity. For example, compounds within the benzothiadiazole class exhibited LC50 values indicating effective control over mosquito populations without significant toxicity to mammalian cells .
Case Study: Tyrosinase Inhibition
A study focused on the efficacy of several benzothiadiazole derivatives showed that specific analogs inhibited tyrosinase activity significantly more than established inhibitors like kojic acid. The study utilized B16F10 melanoma cells to assess cellular tyrosinase activity post-treatment with these analogs, demonstrating a substantial reduction in melanin production .
| Compound | IC50 (µM) | Cellular Tyrosinase Activity Reduction (%) |
|---|---|---|
| Kojic Acid | 10 | 36 |
| Benzothiadiazole Analog 1 | 0.5 | 78 |
| Benzothiadiazole Analog 2 | 0.3 | 82 |
Case Study: Antioxidant Efficacy
In another investigation, various benzothiadiazole derivatives were tested for their antioxidant capacity using DPPH and ABTS assays. The results indicated that certain derivatives exhibited antioxidant activities comparable to standard antioxidants like ascorbic acid .
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Ascorbic Acid | 5 | 10 |
| Benzothiadiazole Analog A | 8 | 12 |
| Benzothiadiazole Analog B | 6 | 9 |
Safety and Toxicity
While the biological activities are promising, safety evaluations are crucial. Preliminary studies indicated that the compound did not exhibit significant cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 µM . Further toxicological assessments are necessary to ensure safety for potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges and methodological steps for synthesizing 2-(2,1,3-benzothiadiazole-4-sulfonamido)-4-(methylsulfanyl)butanoic acid?
- Answer : Synthesis typically involves coupling the benzothiadiazole-sulfonamide moiety with the methylsulfanyl butanoic acid backbone. Key challenges include:
- Reaction optimization : Temperature control (e.g., 0–5°C for sulfonamide formation) and solvent selection (polar aprotic solvents like DMF) to avoid side reactions .
- Protection/deprotection strategies : For reactive functional groups (e.g., carboxylic acid protection via esterification).
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the benzothiadiazole ring (aromatic proton shifts at δ 7.5–8.5 ppm) and methylsulfanyl group (singlet at δ 2.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
- HPLC : Assess purity (>95% recommended for biological assays) .
Q. How does the solubility profile of this compound influence experimental design?
- Answer : The compound’s solubility varies with pH due to its carboxylic acid and sulfonamide groups.
- Aqueous solubility : Enhance via sodium salt formation (neutralize with NaOH).
- Organic solvents : Use DMSO or DMF for stock solutions in biological assays .
Advanced Research Questions
Q. How can researchers evaluate the environmental fate and ecological risks of this compound?
- Answer : Follow a tiered approach:
- Physicochemical properties : Measure logP (octanol-water partition coefficient) to predict bioaccumulation .
- Degradation studies : Conduct hydrolysis/photolysis experiments under simulated environmental conditions (pH 4–9, UV light exposure) .
- Ecotoxicity assays : Use Daphnia magna or algal models to assess acute/chronic toxicity .
Q. What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC50 values)?
- Answer :
- Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time .
- Dose-response validation : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity .
- Meta-analysis : Compare structural analogs (e.g., sulfonamide derivatives) to identify activity trends .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Answer :
- Molecular docking : Use software like AutoDock Vina to simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .
- QSAR models : Corrogate substituent effects (e.g., methylsulfanyl vs. ethylsulfanyl) on activity .
- MD simulations : Assess binding stability over time (≥100 ns simulations recommended) .
Q. What experimental designs are optimal for studying its metabolic stability in vitro?
- Answer :
- Liver microsome assays : Incubate with NADPH cofactor and monitor degradation via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4) .
- Metabolite identification : Employ HRMS with fragmentation trees to detect phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
